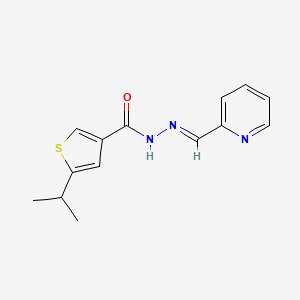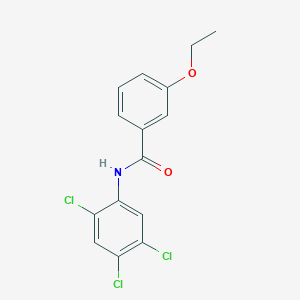
N-isopropyl-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N'-(3-pyridinylmethyl)thiourea, also known as PTU, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. PTU is a thiourea derivative that has been found to have a wide range of applications in scientific research, particularly in the study of thyroid hormone synthesis and metabolism. In
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N'-(3-pyridinylmethyl)thiourea has been used extensively in scientific research as a tool to study the synthesis and metabolism of thyroid hormones. Specifically, N-isopropyl-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the enzyme thyroperoxidase, which is responsible for the oxidation of iodide to iodine in the thyroid gland. By inhibiting this enzyme, N-isopropyl-N'-(3-pyridinylmethyl)thiourea can effectively block the synthesis of thyroid hormones, allowing researchers to study the effects of thyroid hormone deficiency on various physiological processes.
Wirkmechanismus
The mechanism of action of N-isopropyl-N'-(3-pyridinylmethyl)thiourea involves the inhibition of thyroperoxidase, which is an essential enzyme in the synthesis of thyroid hormones. Specifically, N-isopropyl-N'-(3-pyridinylmethyl)thiourea binds to the active site of thyroperoxidase, preventing the enzyme from oxidizing iodide to iodine. This, in turn, inhibits the formation of thyroid hormones, leading to a decrease in thyroid hormone levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-N'-(3-pyridinylmethyl)thiourea are primarily related to its inhibition of thyroid hormone synthesis. N-isopropyl-N'-(3-pyridinylmethyl)thiourea has been found to decrease the levels of thyroid hormones in the body, leading to a decrease in metabolic rate and an increase in weight gain. Additionally, N-isopropyl-N'-(3-pyridinylmethyl)thiourea has been found to have anti-inflammatory properties, making it a potential treatment for autoimmune disorders such as Graves' disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-isopropyl-N'-(3-pyridinylmethyl)thiourea in lab experiments is its ability to selectively inhibit thyroid hormone synthesis, allowing researchers to study the effects of thyroid hormone deficiency on various physiological processes. Additionally, N-isopropyl-N'-(3-pyridinylmethyl)thiourea has been found to be relatively safe and well-tolerated in animal studies. However, N-isopropyl-N'-(3-pyridinylmethyl)thiourea has several limitations, including its potential for off-target effects and its limited ability to block the synthesis of thyroid hormones in certain tissues.
Zukünftige Richtungen
There are several potential future directions for research involving N-isopropyl-N'-(3-pyridinylmethyl)thiourea. One area of interest is the development of more selective inhibitors of thyroperoxidase, which could allow for more targeted inhibition of thyroid hormone synthesis. Additionally, N-isopropyl-N'-(3-pyridinylmethyl)thiourea has been found to have potential anti-inflammatory effects, making it a potential treatment for autoimmune disorders such as Graves' disease. Finally, N-isopropyl-N'-(3-pyridinylmethyl)thiourea could be used as a tool to study the effects of thyroid hormone deficiency on various physiological processes, including metabolism, growth, and development.
Conclusion:
In conclusion, N-isopropyl-N'-(3-pyridinylmethyl)thiourea, or N-isopropyl-N'-(3-pyridinylmethyl)thiourea, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. N-isopropyl-N'-(3-pyridinylmethyl)thiourea has a wide range of applications in scientific research, particularly in the study of thyroid hormone synthesis and metabolism. Through its inhibition of thyroperoxidase, N-isopropyl-N'-(3-pyridinylmethyl)thiourea can effectively block the synthesis of thyroid hormones, allowing researchers to study the effects of thyroid hormone deficiency on various physiological processes. While N-isopropyl-N'-(3-pyridinylmethyl)thiourea has several limitations, including its potential for off-target effects and its limited ability to block the synthesis of thyroid hormones in certain tissues, it remains a valuable tool for scientific research and has several potential future directions for research.
Synthesemethoden
N-isopropyl-N'-(3-pyridinylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of pyridine with isopropylamine, followed by the addition of thiourea. The resulting product is then purified through a series of crystallization and recrystallization steps. The synthesis of N-isopropyl-N'-(3-pyridinylmethyl)thiourea is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.
Eigenschaften
IUPAC Name |
1-propan-2-yl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8(2)13-10(14)12-7-9-4-3-5-11-6-9/h3-6,8H,7H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEULRSAZVNPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5869511.png)

![N-(4-cyanophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5869514.png)



![ethyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5869538.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B5869543.png)
![methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)
![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)